Cas no 397290-70-9 (ethyl 2-(5-chloro-2-nitrobenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylate)

ethyl 2-(5-chloro-2-nitrobenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 2-(5-chloro-2-nitrobenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylate
- ethyl 2-(5-chloro-2-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- 4H-Cyclohepta[b]thiophene-3-carboxylic acid, 2-[(5-chloro-2-nitrobenzoyl)amino]-5,6,7,8-tetrahydro-, ethyl ester
- ethyl 2-({5-chloro-2-nitrobenzoyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- AKOS003297191
- 397290-70-9
- ETHYL 2-(5-CHLORO-2-NITROBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
- SR-01000445542-1
- F0817-0383
- EU-0006268
- Oprea1_034711
- Oprea1_503817
- ethyl 2-[(5-chloro-2-nitrobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- AK-968/41926741
- SR-01000445542
-
- インチ: 1S/C19H19ClN2O5S/c1-2-27-19(24)16-12-6-4-3-5-7-15(12)28-18(16)21-17(23)13-10-11(20)8-9-14(13)22(25)26/h8-10H,2-7H2,1H3,(H,21,23)
- InChIKey: DWDOCAGDBHLVMJ-UHFFFAOYSA-N
- ほほえんだ: C12CCCCCC=1C(C(OCC)=O)=C(NC(=O)C1=CC(Cl)=CC=C1[N+]([O-])=O)S2
計算された属性
- せいみつぶんしりょう: 422.0703206g/mol
- どういたいしつりょう: 422.0703206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 601
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.8
- トポロジー分子極性表面積: 130Ų
じっけんとくせい
- 密度みつど: 1.407±0.06 g/cm3(Predicted)
- ふってん: 547.5±50.0 °C(Predicted)
- 酸性度係数(pKa): 11.14±0.20(Predicted)
ethyl 2-(5-chloro-2-nitrobenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0817-0383-2μmol |
ethyl 2-(5-chloro-2-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate |
397290-70-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0817-0383-25mg |
ethyl 2-(5-chloro-2-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate |
397290-70-9 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0817-0383-30mg |
ethyl 2-(5-chloro-2-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate |
397290-70-9 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0817-0383-20μmol |
ethyl 2-(5-chloro-2-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate |
397290-70-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0817-0383-1mg |
ethyl 2-(5-chloro-2-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate |
397290-70-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0817-0383-2mg |
ethyl 2-(5-chloro-2-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate |
397290-70-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0817-0383-5mg |
ethyl 2-(5-chloro-2-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate |
397290-70-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0817-0383-75mg |
ethyl 2-(5-chloro-2-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate |
397290-70-9 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0817-0383-5μmol |
ethyl 2-(5-chloro-2-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate |
397290-70-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0817-0383-10μmol |
ethyl 2-(5-chloro-2-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate |
397290-70-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
ethyl 2-(5-chloro-2-nitrobenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylate 関連文献
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
ethyl 2-(5-chloro-2-nitrobenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylateに関する追加情報
Ethyl 2-(5-Chloro-2-Nitrobenzamido)-4H,5H,6H,7H,8H-Cycloheptabthiophene-3-Carboxylate (CAS No. 397290-70-9): A Comprehensive Overview
Ethyl 2-(5-Chloro-2-nitrobenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylate (CAS No. 397290-70-9) is a complex organic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential applications. This compound belongs to the class of cycloheptabthiophenes, which are characterized by their seven-membered ring containing sulfur atoms. The presence of the nitro and chloro substituents on the benzene ring, along with the ester functionality, imparts specific chemical and biological activities that make it a valuable molecule for research and development.
The structure of ethyl 2-(5-chloro-2-nitrobenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylate is particularly noteworthy. The cycloheptabthiophene core provides a rigid and planar framework, which can influence the molecule's electronic properties and reactivity. The nitro group on the benzene ring is a strong electron-withdrawing group, which can affect the molecule's stability and reactivity in various chemical reactions. The chloro substituent adds further complexity by influencing the molecule's solubility and interaction with biological systems. The ester functionality at the carboxylate position makes this compound amenable to further derivatization and functionalization.
In terms of synthesis, ethyl 2-(5-chloro-2-nitrobenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylate can be prepared through a multi-step process involving the coupling of a suitable cycloheptabthiophene derivative with a 5-chloro-2-nitrobenzoyl chloride followed by esterification. Recent advancements in synthetic methodologies have focused on improving the efficiency and selectivity of these reactions to enhance the overall yield and purity of the final product. For instance, the use of transition metal catalysts and mild reaction conditions has been reported to significantly improve the synthesis of similar compounds.
The biological activity of ethyl 2-(5-chloro-2-nitrobenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylate has been explored in several studies. One area of interest is its potential as an antimicrobial agent. The presence of the nitro group and chloro substituent can enhance the compound's ability to disrupt bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism. Preliminary studies have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be further developed as a novel antimicrobial agent.
Another significant application of ethyl 2-(5-chloro-2-nitrobenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylate is in cancer research. The unique structural features of this compound make it a potential candidate for developing new anticancer drugs. Studies have demonstrated that this compound can induce apoptosis in cancer cells by interacting with specific cellular targets such as kinases or transcription factors. Additionally, its ability to cross cell membranes due to its lipophilic nature enhances its potential as a therapeutic agent.
Recent pharmacological studies have also investigated the pharmacokinetic properties of ethyl 2-(5-chloro-2-nitrobenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylate. These studies have focused on understanding how this compound is absorbed, distributed, metabolized, and excreted in biological systems. The results indicate that this compound has favorable pharmacokinetic properties, making it suitable for further preclinical and clinical evaluation.
In conclusion, ethyl 2-(5-chloro-2-nitrobenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylate (CAS No. 397290-70-9) is a promising compound with diverse applications in organic chemistry and medicinal chemistry. Its unique structure and functional groups provide a foundation for further research into its biological activities and potential therapeutic applications. As ongoing studies continue to uncover new insights into this molecule's properties and behavior, it is likely to play an increasingly important role in advancing our understanding of complex chemical systems and developing new treatments for various diseases.
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